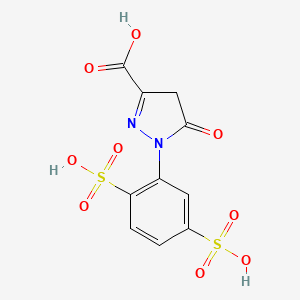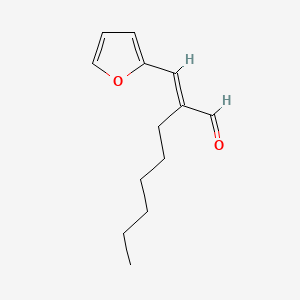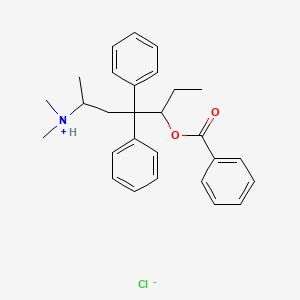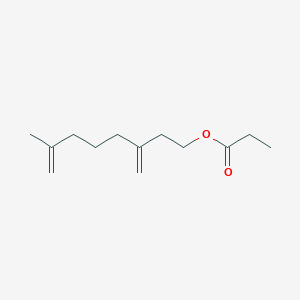
Bis(2,3-dihydroxypropyl) 3,3'-thiodipropionate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(2,3-dihydroxypropyl) 3,3’-thiodipropionate is an organic compound known for its unique chemical structure and properties It is a derivative of 3,3’-thiodipropionic acid, where the carboxyl groups are esterified with 2,3-dihydroxypropyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2,3-dihydroxypropyl) 3,3’-thiodipropionate typically involves the esterification of 3,3’-thiodipropionic acid with 2,3-dihydroxypropyl alcohol. The reaction is usually catalyzed by acidic or basic catalysts under controlled temperature and pressure conditions. The general reaction scheme is as follows:
3,3’-Thiodipropionic acid+2,3-dihydroxypropyl alcohol→Bis(2,3-dihydroxypropyl) 3,3’-thiodipropionate+Water
Industrial Production Methods
In industrial settings, the production of Bis(2,3-dihydroxypropyl) 3,3’-thiodipropionate may involve continuous flow reactors to ensure consistent quality and yield. The use of high-purity reactants and optimized reaction conditions, such as temperature control and efficient mixing, are crucial for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
Bis(2,3-dihydroxypropyl) 3,3’-thiodipropionate can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thioether linkage can be oxidized to form sulfoxides or sulfones.
Reduction: The ester groups can be reduced to alcohols under specific conditions.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles like alkoxides or amines can react with the hydroxyl groups.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Bis(2,3-dihydroxypropyl) 3,3’-thiodipropionate has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its potential antioxidant properties due to the presence of the thioether linkage.
Medicine: Explored for its potential use in drug delivery systems and as a stabilizer in pharmaceutical formulations.
Industry: Utilized as an additive in polymers to enhance stability and resistance to oxidation.
Mécanisme D'action
The mechanism of action of Bis(2,3-dihydroxypropyl) 3,3’-thiodipropionate is primarily related to its ability to interact with free radicals and reactive oxygen species. The thioether linkage can undergo oxidation, thereby neutralizing free radicals and preventing oxidative damage. This antioxidant property is particularly valuable in biological and industrial applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,3’-Thiodipropionic acid: The parent compound, which lacks the esterified hydroxyl groups.
Didodecyl 3,3’-thiodipropionate: An ester derivative with long alkyl chains, used as an antioxidant in polymers.
3,3’-Dithiodipropionic acid: A disulfide derivative with different reactivity and applications.
Uniqueness
Bis(2,3-dihydroxypropyl) 3,3’-thiodipropionate is unique due to the presence of both hydroxyl and thioether functional groups, which confer distinct chemical reactivity and potential applications. Its dual functionality allows it to participate in a wider range of chemical reactions and makes it a versatile compound in various fields.
Propriétés
Numéro CAS |
68928-36-9 |
|---|---|
Formule moléculaire |
C12H22O8S |
Poids moléculaire |
326.37 g/mol |
Nom IUPAC |
2,3-dihydroxypropyl 3-[3-(2,3-dihydroxypropoxy)-3-oxopropyl]sulfanylpropanoate |
InChI |
InChI=1S/C12H22O8S/c13-5-9(15)7-19-11(17)1-3-21-4-2-12(18)20-8-10(16)6-14/h9-10,13-16H,1-8H2 |
Clé InChI |
OOTUIMGUOKCPKY-UHFFFAOYSA-N |
SMILES canonique |
C(CSCCC(=O)OCC(CO)O)C(=O)OCC(CO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![ethyl N-[1-(ethoxycarbonylamino)-2-methylpropan-2-yl]-N-phenylcarbamate](/img/structure/B13782914.png)





![Octadecanoic acid, [[4,6-bis[bis(methoxymethyl)amino]-1,3,5-triazin-2-yl](methoxymethyl)amino]methyl ester](/img/structure/B13782946.png)



